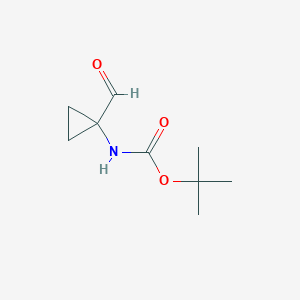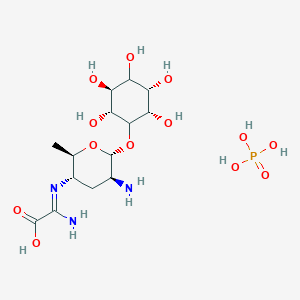
Kasugamycin phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Kasugamycin phosphate is an aminoglycoside antibiotic that is commonly used in scientific research. It was first isolated from Streptomyces kasugaensis in 1965 and has since been synthesized in the laboratory. Kasugamycin phosphate is known for its ability to inhibit protein synthesis in bacteria, making it a valuable tool in the study of bacterial physiology and biochemistry.
作用机制
Kasugamycin phosphate inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit. This prevents the binding of aminoacyl-tRNA to the ribosome, effectively halting protein synthesis. Kasugamycin phosphate is selective for bacterial ribosomes, making it a useful tool for studying bacterial protein synthesis.
Biochemical and Physiological Effects
The inhibition of protein synthesis by kasugamycin phosphate has a number of biochemical and physiological effects on bacterial cells. These include the accumulation of uncharged tRNA molecules, the activation of the stringent response, and the induction of stress responses. These effects can be studied in detail using kasugamycin phosphate as a tool.
实验室实验的优点和局限性
Kasugamycin phosphate has a number of advantages as a tool for scientific research. It is relatively easy to synthesize and is readily available from commercial sources. It is also highly selective for bacterial ribosomes, making it a useful tool for studying bacterial physiology and biochemistry. However, there are some limitations to the use of kasugamycin phosphate in lab experiments. It can be toxic to eukaryotic cells, limiting its use in certain types of experiments. It is also relatively expensive compared to other antibiotics.
未来方向
There are a number of future directions for research involving kasugamycin phosphate. One area of interest is the development of new antibiotics based on the structure of kasugamycin. Another area of interest is the study of the molecular mechanisms underlying the selective binding of kasugamycin to bacterial ribosomes. Finally, there is interest in the use of kasugamycin as a tool for studying the role of protein synthesis in bacterial pathogenesis.
合成方法
Kasugamycin phosphate can be synthesized in the laboratory using a number of different methods. One common method involves the reaction of kasugamycin with phosphoric acid to form the phosphate salt. This method is relatively simple and yields a high purity product.
科学研究应用
Kasugamycin phosphate is widely used in scientific research as a tool to study bacterial physiology and biochemistry. It is often used to inhibit protein synthesis in bacteria, allowing researchers to study the effects of this inhibition on various cellular processes. Kasugamycin phosphate is also used as a selective agent in bacterial transformation experiments, allowing researchers to select for cells that have taken up a plasmid containing a gene of interest.
属性
CAS 编号 |
101651-86-9 |
|---|---|
产品名称 |
Kasugamycin phosphate |
分子式 |
C14H28N3O13P |
分子量 |
477.36 g/mol |
IUPAC 名称 |
2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid;phosphoric acid |
InChI |
InChI=1S/C14H25N3O9.H3O4P/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22;1-5(2,3)4/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24);(H3,1,2,3,4)/t3-,4+,5+,6?,7+,8+,9-,10+,11?,14-;/m1./s1 |
InChI 键 |
RBXKKZZNSAFMKD-YZKQBBCCSA-N |
手性 SMILES |
C[C@@H]1[C@H](C[C@@H]([C@H](O1)OC2[C@@H]([C@H](C([C@@H]([C@@H]2O)O)O)O)O)N)N=C(C(=O)O)N.OP(=O)(O)O |
SMILES |
CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.OP(=O)(O)O |
规范 SMILES |
CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.OP(=O)(O)O |
相关CAS编号 |
6980-18-3 (Parent) |
同义词 |
kasugamycin phosphate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



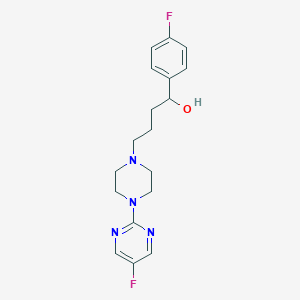
![2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine](/img/structure/B34008.png)

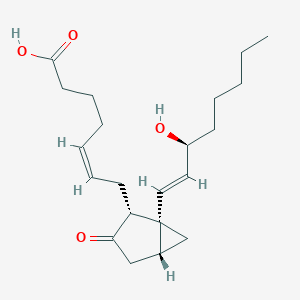
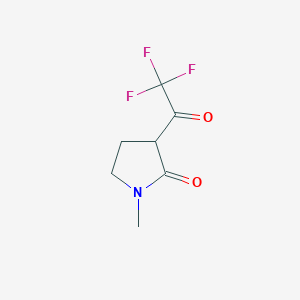
![[(1R,2R,3R)-4-(6-aminopurin-9-yl)-2,3-dihydroxycyclopentyl]methyl 3-ethoxypropanoate](/img/structure/B34015.png)

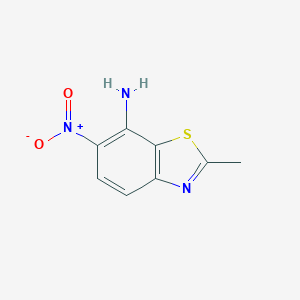
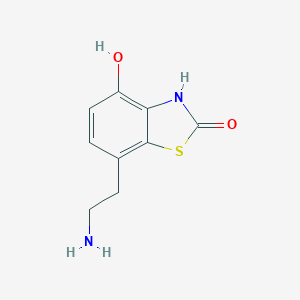


![3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B34027.png)

